N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide
Overview
Description
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a naphthalene moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Furan Derivative: The starting material, 5-methylfuran-2-carbaldehyde, is synthesized through the oxidation of 5-methylfuran.
Condensation Reaction: The furan derivative is then subjected to a condensation reaction with 2-naphthalen-1-yloxypropanamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and naphthalene moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide
- N-[(E)-(5-methylfuran-2-yl)methylideneamino]decanamide
Uniqueness
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide is unique due to its specific combination of a furan ring, naphthalene moiety, and propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-10-11-16(23-13)12-20-21-19(22)14(2)24-18-9-5-7-15-6-3-4-8-17(15)18/h3-12,14H,1-2H3,(H,21,22)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKMXRSMBUSJBD-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(C)OC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(C)OC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49724011 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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